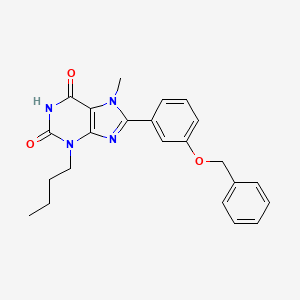
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of bisindolylmaleimides. This compound has been widely used in scientific research for its ability to selectively inhibit protein kinase C (PKC) isoforms.
Wirkmechanismus
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 selectively inhibits PKC isoforms by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. Additionally, 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been shown to inhibit the activation of MAPK and Akt signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 in lab experiments is its ability to selectively inhibit PKC isoforms. This allows researchers to study the role of specific PKC isoforms in various cellular processes. However, one of the limitations of using 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 is its potential off-target effects. 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been shown to inhibit other kinases such as PDK1 and PIM1, which may affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 in scientific research. One area of interest is the role of PKC isoforms in cancer progression and metastasis. 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been shown to inhibit the proliferation of various cancer cell lines, and further research is needed to determine its potential as a cancer therapeutic. Additionally, the development of more selective PKC inhibitors may help to address some of the limitations of 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220. Finally, the use of 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 in combination with other inhibitors may provide insights into the complex signaling pathways involved in various cellular processes.
Synthesemethoden
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 can be synthesized by reacting 3-phenylmethoxyphenylindole with 2,6-dimethyl-3,5-dioxoheptanedioic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then treated with butyllithium and methyl iodide to obtain 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220.
Wissenschaftliche Forschungsanwendungen
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been extensively used in scientific research to study the role of PKC isoforms in various cellular processes. It has been shown to inhibit PKCα, PKCβ, PKCγ, PKCδ, PKCε, and PKCζ isoforms with varying degrees of selectivity. 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been used to study the role of PKC isoforms in cell proliferation, differentiation, apoptosis, and signal transduction pathways.
Eigenschaften
IUPAC Name |
3-butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-3-4-13-27-21-19(22(28)25-23(27)29)26(2)20(24-21)17-11-8-12-18(14-17)30-15-16-9-6-5-7-10-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVVCYCWCMAESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

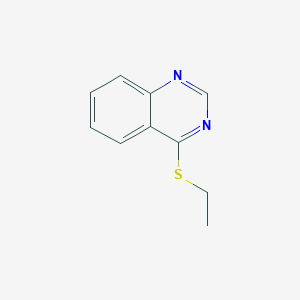
![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534846.png)
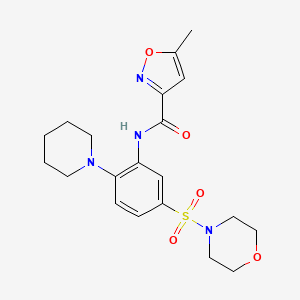
![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534863.png)

![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)
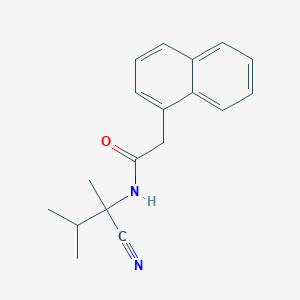
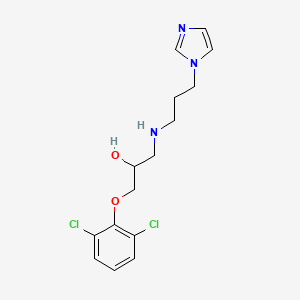
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)